6-Amino-4-fluoronicotinonitrile

Descripción general

Descripción

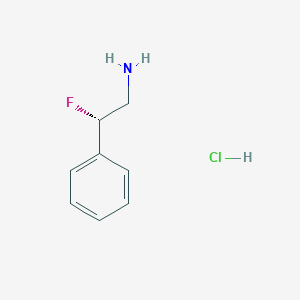

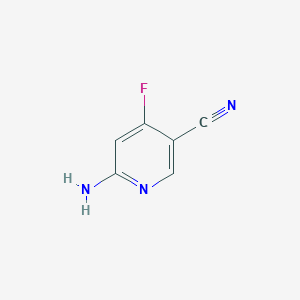

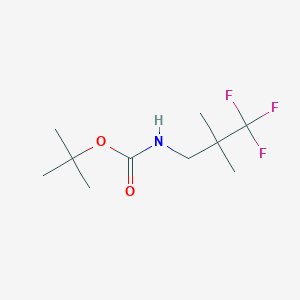

“6-Amino-4-fluoronicotinonitrile” is a chemical compound with the molecular formula C6H4FN3 . It is also known by the name "2-amino-4-fluoro-cyanopyridine" .

Synthesis Analysis

The synthesis of “6-Amino-4-fluoronicotinonitrile” involves a multi-step reaction . The process includes the use of N-ethyl-N,N-diisopropylamine and N,N-dimethyl acetamide at 50 °C for 15 hours, followed by the use of 1,1’-Carbonyl-di-(1,2,4-triazole) at 0 - 20 °C for 2.42 hours. The reaction is then carried out at 20 °C for 17.5 hours. The final step involves the use of hydrogen chloride and water in tetrahydrofuran at 20 °C for 3 hours .

Molecular Structure Analysis

The molecular structure of “6-Amino-4-fluoronicotinonitrile” is represented by the Smile Code: N#CC1=CN=C(N)C=C1F . The InChI Key is GBKZCKNJGIKMGP-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-4-fluoronicotinonitrile” include a molecular weight of 137.11 g/mol . The density is predicted to be 1.35±0.1 g/cm3 . The boiling point is predicted to be 302.7±42.0 °C .

Aplicaciones Científicas De Investigación

Alzheimer's Disease Imaging

Researchers used a fluorinated derivative related to 6-Amino-4-fluoronicotinonitrile in positron emission tomography (PET) to locate neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This innovative technique enables noninvasive monitoring of plaque and tangle development, potentially aiding in diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).

Medicinal Chemistry

A study reported the synthesis of various pyrimidine scaffolds, including 4-amino-6-(fluoroalkyl)pyrimidine-5-carbonitriles, using fluorinated acetoacetates, malononitrile, and fluoroalkyl amino reagents. These compounds are valuable in medicinal and agrochemical research due to their fluorinated substituents (Schmitt et al., 2017).

Anticancer Agent Potential

6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile was studied for its potential as an anticancer agent. Molecular docking studies suggest this compound may act as a promising anticancer agent, highlighting its significance in cancer research (Eşme, 2021).

Biocompatible Nanoparticles for Imaging

The attachment of tetraphenylethene units to a similar malononitrile derivative led to nanoparticles useful for in vitro and in vivo far-red/near-infrared bioimaging. These nanoparticles demonstrated excellent uptake in cancer cells and tumor-targeting ability, proving valuable in biomedical imaging (Qin et al., 2012).

Fluorescent Amino Acids for Biological Studies

Fluorescent amino acids, like those derived from compounds similar to 6-Amino-4-fluoronicotinonitrile, have been used to construct fluorescent macromolecules for non-invasive studies in cells and organisms. These tools enable tracking of protein-protein interactions and imaging of nanoscopic events in real time (Cheng et al., 2020).

Corrosion Inhibition

Pyridine derivatives, including those related to 6-Amino-4-fluoronicotinonitrile, have shown promising results as corrosion inhibitors for steel in acidic environments. Such compounds, with their specific molecular structures, offer efficient protection against corrosion, thus finding applications in materials science (Ansari et al., 2015).

Propiedades

IUPAC Name |

6-amino-4-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-6(9)10-3-4(5)2-8/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKZCKNJGIKMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4-fluoronicotinonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)

![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)

![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)

![2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B1449573.png)